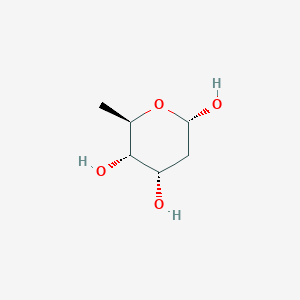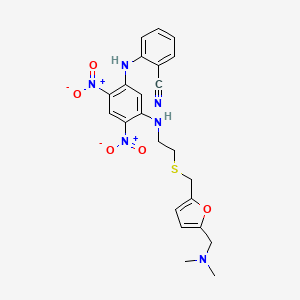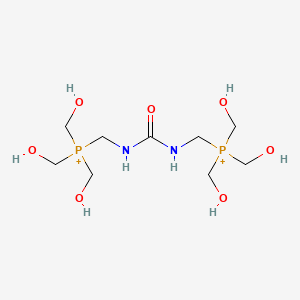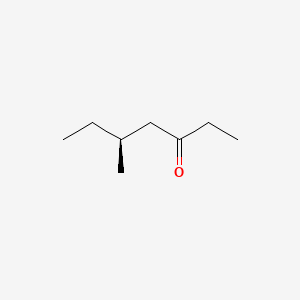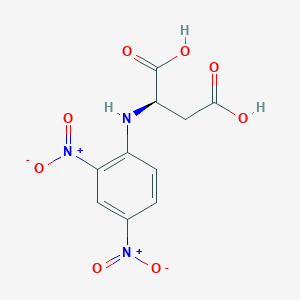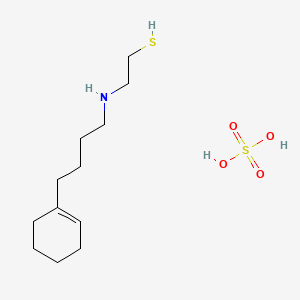
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate is a chemical compound with the molecular formula C12-H20-N-O3-S2 and a molecular weight of 290.45 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate involves multiple steps. One of the methods includes the preparation of 2-(1-cyclohexenyl)ethylamine through an integrated flow platform with in-line separation and without any intermediate purification . The overall yield of this multi-step flow method can reach up to 56% in a total residence time of 44.5 minutes, corresponding to a throughput of 32 mmol/h .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the continuous flow synthesis method mentioned above can be adapted for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various solvents. For example, the reduction of nitriles using hydrogen and a metal catalyst can produce primary amines .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reduction of nitriles can yield primary amines, which can further react to form secondary and tertiary amines .
Scientific Research Applications
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions, leading to the formation of biologically active products .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to serve as an intermediate in the synthesis of pharmacologically active compounds sets it apart from other similar compounds .
Properties
CAS No. |
102489-81-6 |
|---|---|
Molecular Formula |
C12H25NO4S2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-[4-(cyclohexen-1-yl)butylamino]ethanethiol;sulfuric acid |
InChI |
InChI=1S/C12H23NS.H2O4S/c14-11-10-13-9-5-4-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4) |
InChI Key |
WJKJBXORVORDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCCCNCCS.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


